molecular formula C12H6BrF3O2S B14009243 (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone

Katalognummer: B14009243
Molekulargewicht: 351.14 g/mol
InChI-Schlüssel: YBNJFNODYCEFGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone is an organic compound that features a bromothiophene moiety and a trifluoromethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid derivative, bromothiophene, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H6BrF3O2S

Molekulargewicht

351.14 g/mol

IUPAC-Name

(5-bromothiophen-2-yl)-(2,4,6-trifluoro-3-methoxyphenyl)methanone

InChI

InChI=1S/C12H6BrF3O2S/c1-18-12-6(15)4-5(14)9(10(12)16)11(17)7-2-3-8(13)19-7/h2-4H,1H3

InChI-Schlüssel

YBNJFNODYCEFGK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1F)C(=O)C2=CC=C(S2)Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.